molecular formula C24H17N3O5S2 B2831242 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 865176-44-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2831242
CAS RN: 865176-44-9
M. Wt: 491.54
InChI Key: AXRVKQXLOVDYOA-LCUIJRPUSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-one, a chromene, and a carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzo[d]thiazol-2(3H)-one moiety could potentially participate in cycloaddition reactions .

Scientific Research Applications

Chemosensors for Cyanide Anions

A study by Wang et al. (2015) on coumarin benzothiazole derivatives highlighted their potential as chemosensors for cyanide anions. These compounds, including derivatives of chromene and benzothiazole, exhibited significant planarity and photophysical properties that enabled them to recognize cyanide anions through Michael addition reaction. The recognition is visually observable due to a color change, making these compounds valuable in environmental and biological monitoring of cyanide Wang et al., 2015.

Antimicrobial Activity

Raval et al. (2012) discussed the synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives via an environmentally benign microwave-assisted process. These compounds, characterized by the inclusion of chromene and thiazole elements, demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents in medical and pharmaceutical research Raval et al., 2012.

Synthesis Techniques and Biological Evaluation

Other studies have focused on the synthesis techniques and biological evaluation of compounds with similar structural features, including the application in creating antimicrobial agents and the exploration of their chemical properties. For instance, compounds incorporating sulfamoyl moieties have been evaluated for their antimicrobial properties, indicating the breadth of research interest in such structures Darwish et al., 2014.

properties

IUPAC Name

3-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5S2/c1-2-11-27-19-9-8-15(34(25,30)31)12-21(19)33-24(27)26-22(28)18-13-17-16-6-4-3-5-14(16)7-10-20(17)32-23(18)29/h2-10,12-13H,1,11H2,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVKQXLOVDYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide

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